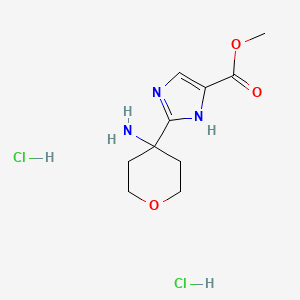

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride

Beschreibung

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a synthetic imidazole derivative characterized by a fused oxane (tetrahydropyran) ring and a methyl ester group. The compound’s structure includes a 4-aminooxan-4-yl substituent at the 2-position of the imidazole ring and a carboxylate ester at the 4-position, with two hydrochloride counterions enhancing its solubility and stability .

This compound is cataloged as a building block in pharmaceutical and chemical synthesis, likely serving as an intermediate for bioactive molecules or protease inhibitors due to its imidazole core and polar functional groups . The dihydrochloride salt form is typical for improving aqueous solubility, a critical feature for in vitro assays and drug formulation.

Eigenschaften

Molekularformel |

C10H17Cl2N3O3 |

|---|---|

Molekulargewicht |

298.16 g/mol |

IUPAC-Name |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-5-carboxylate;dihydrochloride |

InChI |

InChI=1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |

InChI-Schlüssel |

AKJSJJGGFMBMCG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Oxane Ring: The oxane ring is introduced by reacting the imidazole derivative with tetrahydropyran.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the esterified product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxane ring may interact with biological membranes, affecting cell permeability and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole derivatives are ubiquitous in medicinal chemistry due to their versatile hydrogen-bonding capacity and biological relevance. Below is a detailed comparison with three analogous compounds:

Histamine Dihydrochloride (C₅H₁₁Cl₂N₃)

- Structure : Contains a simpler imidazole ring with an ethylamine side chain.

- Functional Groups: Primary amine (vs. cyclic aminooxan in the target compound).

- Applications: Endogenous neurotransmitter targeting histamine receptors (H1–H4). The target compound’s aminooxan group may confer metabolic stability, unlike histamine’s rapid degradation .

- Solubility : Both dihydrochloride salts enhance water solubility, but histamine’s smaller size (MW 184.06 g/mol) allows faster diffusion across membranes compared to the bulkier target compound .

1H-Imidazol-2-ylmethanol Hydrochloride (C₄H₇ClN₂O)

- Structure: Features a hydroxyl group at the 2-position instead of the aminooxan ring.

- Functional Groups: Hydroxyl (polar, hydrogen-bond donor) vs.

- Applications : Used in organic synthesis; lacks the complex substituents of the target compound, limiting its pharmacokinetic versatility .

Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate Hydrochloride (C₁₀H₁₃ClN₂O₄)

- Structure: Shares the methyl ester group but replaces the imidazole core with a nitroaryl-substituted propanoate.

- Functional Groups: Nitro group (electron-withdrawing) vs. aminooxan (electron-donating).

- Applications : Likely a chiral intermediate for nitro-containing drugs. The target compound’s imidazole ring offers superior hydrogen-bonding interactions for enzyme inhibition .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Solubility and Stability: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL inferred) compared to non-salt imidazole derivatives, facilitating biological testing .

- Aminooxan Group: The cyclic ether with an amino substituent may reduce oxidative metabolism compared to linear amines (e.g., histamine), extending half-life in vivo .

- Methyl Ester as Prodrug : Analogous to ester-containing drugs (e.g., enalapril), hydrolysis to a carboxylic acid in vivo could enhance target engagement, though this requires enzymatic validation .

Q & A

Q. What are common synthetic routes for methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ as a Lewis acid) to form the imidazole core . Subsequent steps include substitution reactions at the amine group and coupling with oxane derivatives to introduce the 4-aminooxan-4-yl moiety. The hydrochloride salt is formed via acidification (e.g., HCl in ethanol). Key considerations:

-

Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization .

-

Solvents : Polar aprotic solvents (e.g., DMF) for coupling reactions .

-

Purification : Recrystallization or column chromatography for intermediate isolation .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | 1,2-diamine + α-halo ketone, ZnCl₂, 80°C | Imidazole ring formation |

| Substitution | Electrophiles (e.g., alkyl halides), DMF, RT | Functionalization at N-position |

| Salt Formation | HCl in ethanol, reflux | Hydrochloride salt precipitation |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Analytical techniques include:

-

HPLC : Purity assessment (e.g., C18 column, gradient elution with acetonitrile/water) .

-

NMR (¹H/¹³C) : Structural confirmation (e.g., DMSO-d₆ solvent, 400 MHz) .

-

IR Spectroscopy : Functional group analysis (e.g., amine N-H stretches at 3300–3500 cm⁻¹) .

-

Melting Point : Determined via capillary tube method (reference range: 300–315°C for similar hydrochloride salts) .

- Data Table : Characterization Parameters

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 ppm (imidazole protons) | Confirms aromaticity |

| IR | 1650–1750 cm⁻¹ (C=O stretch) | Validates ester group |

| HPLC | Retention time ~12 min (≥95% purity) | Ensures synthetic yield |

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for cyclization and substitution steps. Machine learning models trained on imidazole derivative datasets can screen catalysts (e.g., Pd/Cu salts) and solvents (DMF vs. dichloromethane) to maximize yield .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example:

-

Compare 4-aminooxan-4-yl vs. phenyl substituents in receptor binding assays .

-

Test hydrochloride salt vs. free base solubility in enzymatic inhibition assays .

-

Statistical Tools : Multivariate regression to account for assay variability (e.g., pH, temperature) .

- Data Table : Biological Activity Comparison

| Substituent | IC₅₀ (Enzyme X) | Solubility (mg/mL) |

|---|---|---|

| 4-Aminooxan-4-yl | 12.3 μM | 45.2 |

| Phenyl | 28.7 μM | 8.9 |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How to design a stability study under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.